molecular formula C16H11ClN4O B11035270 1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol

1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol

Cat. No.: B11035270
M. Wt: 310.74 g/mol
InChI Key: YQBKGTYPUDRGSK-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a benzimidazole ring at the 1-position and a 4-chlorophenyl group at the 3-position. This structural framework is significant in medicinal chemistry due to the pharmacological activities associated with benzimidazole and pyrazole derivatives, including antimicrobial, anticancer, and antioxidant effects .

Properties

Molecular Formula

C16H11ClN4O

Molecular Weight

310.74 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-(4-chlorophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C16H11ClN4O/c17-11-7-5-10(6-8-11)14-9-15(22)21(20-14)16-18-12-3-1-2-4-13(12)19-16/h1-9,20H,(H,18,19)

InChI Key

YQBKGTYPUDRGSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C(=O)C=C(N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Condensation Reactions Involving Benzimidazole Aldehydes

A plausible route involves the condensation of a benzimidazole-2-carbaldehyde derivative with 3-(4-chlorophenyl)-1H-pyrazol-5-ol. This method mirrors the synthesis of bis(pyrazol-5-ols) reported in, where N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide reacts with 3-methyl-1H-pyrazol-5(4H)-one under reflux in ethanol with piperidine catalysis.

Procedure :

  • Synthesis of Benzimidazole-2-carbaldehyde : Prepared via oxidation of 2-methylbenzimidazole using MnO₂ or Pd/C in DMF.

  • Condensation with Pyrazole Derivative : React equimolar amounts of benzimidazole-2-carbaldehyde and 3-(4-chlorophenyl)-1H-pyrazol-5-ol in ethanol under reflux for 6–8 hours with piperidine (5–10 mol%).

  • Work-Up : Cool the mixture, filter precipitated product, and recrystallize from ethanol/water (1:1).

Key Considerations :

  • Catalyst : Piperidine enhances imine formation and cyclization.

  • Solvent : Ethanol balances solubility and reactivity, though DMF may improve aldehyde reactivity.

Nucleophilic Substitution Using Halogenated Intermediates

This method adapts the coupling strategies from, where bromomethylaryl compounds react with pyrazole nucleophiles. For the target compound, a bromomethylbenzimidazole intermediate could couple with 3-(4-chlorophenyl)-1H-pyrazol-5-ol.

Procedure :

  • Synthesis of 2-(Bromomethyl)-1H-benzimidazole : Treat 2-methylbenzimidazole with N-bromosuccinimide (NBS) in CCl₄ under UV light.

  • Coupling Reaction : Mix 2-(bromomethyl)-1H-benzimidazole (1 eq), 3-(4-chlorophenyl)-1H-pyrazol-5-ol (1 eq), and K₂CO₃ (2 eq) in acetonitrile. Reflux for 4 hours.

  • Purification : Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography (hexane/ethyl acetate).

Optimization Insights :

  • Base : K₂CO₃ facilitates deprotonation of the pyrazole hydroxyl, enhancing nucleophilicity.

  • Yield : Expected 60–75% based on analogous reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Reaction Time (h)Yield (%)Source
Ethanol80868
Acetonitrile82472
DMF100665

Ethanol and acetonitrile offer optimal yields for condensation and coupling, respectively. Elevated temperatures in DMF may degrade acid-sensitive intermediates.

Catalytic Systems

  • Piperidine : Effective in aldol condensations (0.5–1 eq).

  • K₂CO₃ : Superior to Na₂CO₃ in SN2 reactions due to stronger basicity.

Characterization and Analytical Data

Spectroscopic Validation

IR Spectroscopy :

  • O-H/N-H Stretch : 3400–3200 cm⁻¹.

  • C=O/C=N : 1680–1620 cm⁻¹.

¹H NMR (DMSO-d₆) :

  • Aromatic Protons : δ 7.2–8.1 ppm (multiplet, 9H from benzimidazole and chlorophenyl).

  • Pyrazole-OH : δ 10.3 ppm (singlet).

  • OCH₂ (if present) : δ 5.4–5.5 ppm (singlet).

Melting Point : 245–247°C (similar to bis-pyrazol-5-ols) .

Chemical Reactions Analysis

Reactivity:: 1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol can participate in various chemical reactions, including:

    Oxidation: Undergoes oxidation reactions.

    Reduction: Reacts with reducing agents.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alkoxides.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Further research is needed to explore the exact outcomes.

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol finds applications in various scientific fields:

    Chemistry: As a building block for designing novel compounds.

    Biology: Investigating its effects on biological systems.

    Medicine: Potential pharmacological applications.

    Industry: Limited applications due to its rarity.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol, the following structurally related compounds are analyzed:

Structural Analogues with Pyrazole Cores

Compound Name Key Substituents Biological/Physicochemical Properties Reference
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one (CPP) Pyrazolone core, 4-chlorophenyl, phenyl Exhibits weak C–H⋯O/π interactions in crystal lattice; dihedral angles of 18.23° (chlorophenyl) and 8.35° (phenyl) with pyrazole, indicating conjugation .
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one Bis-pyrazole system, dual 4-chlorophenyl groups Crystal structure stabilized by C–H⋯O interactions; higher steric bulk may reduce solubility compared to monosubstituted analogues .
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol Methoxyphenyl at 3-position, hydroxyl at 5-position Methoxy group enhances lipophilicity and electron-donating capacity compared to the target compound’s benzimidazole .

Benzimidazole and Benzoheterocycle Derivatives

Compound Name Key Substituents Biological/Physicochemical Properties Reference
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole linked to 4-chlorophenyl via methylamine Evaluated for effects on wheat germination; benzimidazole’s basicity may influence bioactivity .
3-(1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1H-indole Thiazole-pyrazole-indole hybrid Superior antioxidant activity (vs. ascorbic acid) due to electron-donating methoxy group .
1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol (CAS 378203-46-4) Benzothiazole replaces benzimidazole Thiazole’s sulfur atom may alter electronic properties and binding affinity compared to benzimidazole .

Key Research Findings

Crystal Packing : Weak intermolecular interactions (C–H⋯O/π) in pyrazolone derivatives (e.g., ) improve thermal stability but reduce solubility. The target compound’s benzimidazole may introduce additional π-stacking interactions.

Bioactivity Modulation : Replacement of benzimidazole with thiazole () or indole () alters electronic environments, affecting interactions with biological targets such as enzymes or DNA.

Biological Activity

1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN3OC_{15}H_{12}ClN_3O. The compound features a benzimidazole moiety linked to a pyrazole ring, which is substituted with a chlorophenyl group. This structural arrangement is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing the benzimidazole and pyrazole frameworks exhibit notable antimicrobial properties. A study indicated that derivatives of this compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain Inhibition Zone (mm)
This compoundE. coli20
This compoundS. aureus25

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In a carrageenan-induced edema model, it exhibited comparable efficacy to standard anti-inflammatory agents such as indomethacin. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
  • DNA Interaction : It has been shown to bind to DNA, potentially interfering with replication and transcription processes .

Study on Antimicrobial Efficacy

A case study conducted by Burguete et al. synthesized a series of pyrazole derivatives, including this compound. The study reported that the compound exhibited potent antibacterial activity against multi-drug resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Anti-cancer Potential

In another study, compounds similar to this compound were tested for their anti-cancer properties. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways .

Q & A

Q. Optimization Strategies :

  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.
  • Catalysts : Use of palladium catalysts (e.g., Suzuki coupling) for aryl-aryl bond formation .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

How can the compound’s structure be unambiguously characterized?

Basic Research Question
Primary Techniques :

  • X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., pyrazole ring planarity, 4-chlorophenyl torsion ~18° ).
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.5 ppm confirm aromatic protons.
    • ¹³C NMR : Signals near 150 ppm indicate carbonyl or heteroaromatic carbons .
  • IR Spectroscopy : Bands at 3200–3400 cm⁻¹ (O-H/N-H stretch) and 1600 cm⁻¹ (C=N/C=O) .

Q. Advanced Validation :

  • CPMAS NMR : Distinguishes tautomeric forms in solid-state samples .

How can data contradictions in tautomerism or crystal packing be resolved?

Advanced Research Question
Case Study : Pyrazol-5-ol derivatives exhibit keto-enol tautomerism, leading to conflicting spectral data.
Methodology :

Complementary Techniques :

  • X-ray Diffraction : Identifies dominant tautomer (e.g., keto form in crystal lattice ).
  • Solution NMR : Compares chemical shifts in DMSO-d₆ vs. CDCl₃ to assess tautomeric equilibrium .

Computational Modeling : DFT calculations predict stable tautomers using Gaussian software .

What strategies are effective for optimizing biological activity while minimizing toxicity?

Advanced Research Question
Structure-Activity Relationship (SAR) Approaches :

  • Substituent Modification : Replace 4-chlorophenyl with fluorophenyl to enhance lipophilicity and target binding .
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors (e.g., pyrazole-OH) using docking studies (AutoDock Vina) .

Q. Toxicity Mitigation :

  • In Vitro Assays : HepG2 cell viability tests to screen hepatotoxicity.
  • Metabolic Stability : Microsomal incubation (e.g., rat liver microsomes) to assess oxidative degradation .

How can crystallographic refinement challenges be addressed using SHELX software?

Advanced Research Question
Workflow with SHELXL :

Data Collection : High-resolution (<1.0 Å) datasets reduce refinement errors .

Hydrogen Placement : Assign riding H-atoms with isotropic displacement parameters (Uiso = 1.2Ueq) .

Validation :

  • R-Factor : Target <0.05 for high precision.
  • Twinned Data : Use SHELXD for deconvolution of overlapping reflections .

Q. Common Pitfalls :

  • Overfitting: Avoid excessive parameterization (e.g., anisotropic refinement for light atoms).

What experimental designs are recommended for evaluating the compound’s antimicrobial efficacy?

Advanced Research Question
Protocol :

Minimum Inhibitory Concentration (MIC) :

  • Broth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Time-Kill Curves : Monitor bactericidal activity at 0–24 hours.

Synergy Testing : Combine with β-lactams to assess potentiation effects .

Q. Controls :

  • Positive Control : Ciprofloxacin (1 µg/mL).
  • Solvent Control : DMSO (<1% v/v).

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